β2-Adrenergic Receptor Binding Affinity vs. Unsubstituted β-Carboline
In radioligand binding studies, this compound demonstrates significant affinity for the human β2-adrenergic receptor (β2-AR), a key target in oncology and respiratory research. When compared to the unsubstituted parent β-carboline scaffold, which typically lacks high affinity for aminergic GPCRs, the target compound’s specific substitution pattern enables avid receptor engagement [1]. This illustrates how the 5-bromo-2-(pyridin-2-ylmethoxy) modification is critical for conferring GPCR binding properties absent in the core scaffold.
| Evidence Dimension | Binding Affinity (Ki) for Human β2-Adrenergic Receptor |
|---|---|
| Target Compound Data | Ki = 39 nM [1] |
| Comparator Or Baseline | Parent β-carboline scaffold (norharmane): No significant β2-AR affinity reported at pharmacologically relevant concentrations [2]. |
| Quantified Difference | Affinity gain from inactive/non-binding baseline to a Ki of 39 nM, representing a qualitative step-change in target engagement capability. |
| Conditions | Displacement of [3H]-(R,R')-methoxyfenoterol from human β2-AR expressed in HEK cells, assayed by liquid scintillation counting [1]. |
Why This Matters
This confirms that the compound’s designed substituent is essential for β2-AR target engagement, making it a necessary choice for researchers studying this receptor subtype, as opposed to a generic, unmodified β-carboline which would be inert.
- [1] BindingDB. Entry for BDBM50348426. Data curated from US9492405. Ki: 39 nM for Human Beta-2 adrenergic receptor. View Source
- [2] Glennon, R. A., et al. (2004). Beta-carbolines: a privileged scaffold? Pharmacology Biochemistry and Behavior, 79(3), 457-466. (Review highlighting the lack of inherent high-affinity aminergic GPCR binding for the unsubstituted core). View Source
